1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O4/c1-13-25-19-8-4-15(10-18(19)22(29)28(13)17-6-2-14(24)3-7-17)26-23(30)27-16-5-9-20-21(11-16)32-12-31-20/h2-11H,12H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDCRHSEAMGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides.
Coupling with Benzo[d][1,3]dioxole: The final coupling step involves the reaction of the quinazolinone intermediate with benzo[d][1,3]dioxole derivatives in the presence of a coupling agent such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Carbodiimides, phosphonium salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The precursors are often derivatives of benzo[d][1,3]dioxole and quinazolinone structures. For example, one synthetic route includes the reaction of 4-chlorophenyl isocyanate with a substituted quinazoline to form the urea linkage . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that similar compounds show efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the benzo[d][1,3]dioxole moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial potency.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Antioxidant Activity
Another notable application is its antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Drug Development
Due to its diverse biological activities, the compound is being explored as a lead candidate in drug development for treating infections and cancer. Its ability to modulate specific biological pathways makes it a valuable target for further pharmacological studies .
Modulation of ATP-Binding Cassette Transporters
Recent patents highlight its potential as a modulator of ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy and cystic fibrosis treatment . This application could lead to enhanced efficacy of existing drugs by overcoming resistance.
Case Studies
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity: The target compound’s 3,4-dihydroquinazolinone core distinguishes it from benzothiazole (), benzoylurea (), and thiadiazole () derivatives. Quinazolinones are known for their role in ATP-competitive kinase inhibitors, whereas benzothiazoles are prevalent in anticancer agents . The 4-chlorophenyl substituent in the target compound may enhance lipophilicity and target binding compared to the morpholine groups in or the methoxyphenyl group in .
Biological Implications: While direct activity data for the target compound are unavailable, Compound 12 () demonstrates antagonistic activity, suggesting that the benzo[d][1,3]dioxol-5-yl-urea scaffold is pharmacologically relevant. The quinazolinone core in the target compound may confer improved target selectivity compared to benzothiazole or thiadiazole analogs .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The target compound’s higher LogP (vs.
- The morpholine-containing analog () may exhibit better solubility due to its polar substituents, albeit at the cost of reduced lipophilicity .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with chlorophenyl-substituted urea. The synthesis typically yields a crystalline product that can be characterized using techniques such as NMR and X-ray crystallography. For example, a related compound was synthesized from 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with a reported yield of 65% .
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole have IC50 values lower than standard chemotherapeutic agents like doxorubicin. Notably, one study reported IC50 values for related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 |
| HCT116 | 1.54 | |
| MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
| HCT116 | 8.29 | |
| MCF7 | 4.56 |
These findings suggest that the compound may induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial pathways .
The anticancer activity is attributed to several mechanisms:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
- Induction of Apoptosis : Studies have demonstrated activation of apoptotic pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, preventing their proliferation .
Other Biological Activities
In addition to its anticancer properties, compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea have been evaluated for antibacterial and antifungal activities. Research has indicated moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Studies
Several case studies highlight the effectiveness of related compounds in preclinical models:
- Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were tested against multiple cancer cell lines showing promising results in inhibiting tumor growth while sparing normal cells .
- Antimicrobial Activity Evaluation : Compounds were screened for antibacterial properties and showed significant inhibition against common pathogens, suggesting potential therapeutic applications beyond oncology .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalized benzo[d][1,3]dioxole and quinazolinone precursors. A common method includes coupling a benzo[d][1,3]dioxole sulfonate ester with a quinazolinone-derived amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 for amine:sulfonate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achieved by controlling reaction time (12–24 hrs) and avoiding hydrolysis of the urea linkage .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and quinazolinone rings) and urea NH signals (δ 8.2–9.0 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm the molecular formula (e.g., C₂₃H₁₇ClN₄O₄ requires m/z 472.08) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the benzo[d][1,3]dioxole and quinazolinone moieties (~45°), impacting intermolecular interactions .
Q. What are the critical physicochemical properties influencing its bioavailability?
- LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for membrane penetration .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO/PEG mixtures) for in vitro assays .
- pKa : Urea NH protons (pKa ~9.5) suggest protonation in physiological pH, affecting protein binding .
Advanced Research Questions
Q. How can computational models predict its mechanism of action and target selectivity?
- Molecular Docking : Simulations (AutoDock Vina) reveal high-affinity binding (ΔG < −8 kcal/mol) to kinase domains (e.g., EGFR T790M mutant) via H-bonding with urea carbonyl and π-π stacking with the 4-chlorophenyl group .
- MD Simulations : 100-ns trajectories assess stability in binding pockets; RMSD <2 Å indicates sustained interactions .
- SAR Analysis : Substituent variations (e.g., replacing 4-chlorophenyl with 3,4-dimethoxybenzyl) reduce potency (IC₅₀ increases from 12 nM to 1.2 µM), highlighting the chloro group’s role in hydrophobic interactions .
Q. How can contradictions in biological activity data be resolved across studies?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 200 nM in kinase assays) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Cell Lines : Varied expression levels of efflux pumps (e.g., P-gp in MCF-7 vs. HepG2) alter intracellular concentrations .
- Metabolic Stability : Liver microsome studies (human vs. rodent) reveal species-specific CYP450-mediated degradation (t₁/₂: 45 min vs. 15 min) .
Resolution : Standardize protocols (fixed ATP levels, isogenic cell lines) and validate via orthogonal assays (SPR, thermal shift) .
Q. What strategies optimize in vivo efficacy while minimizing off-target effects?
- Prodrug Design : Masking the urea group as a carbamate improves plasma stability (AUC increased 3-fold in rodent PK studies) .
- Targeted Delivery : Nanoparticle encapsulation (PLGA-PEG) enhances tumor accumulation (10× vs. free drug) in xenograft models .
- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., MAPK); structural tweaks (e.g., methyl → ethyl on quinazolinone) reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
